molecular formula C24H18F2N2O3S2 B2706685 4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1114653-99-4

4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2706685
CAS No.: 1114653-99-4
M. Wt: 484.54
InChI Key: FYOUFOSWKMIHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (Molecular Formula: C₂₅H₁₉F₂N₃O₃S₂; Molecular Weight: 519.56 g/mol) is a thiophene-2-carboxamide derivative featuring dual fluorophenyl substituents and a methyl(phenyl)sulfamoyl group at the 3-position of the thiophene ring . This structural motif is characteristic of bioactive molecules targeting sulfonamide-associated pathways, such as antimicrobial or enzyme inhibition activities. The fluorine atoms enhance metabolic stability and lipophilicity, while the sulfamoyl group may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3S2/c1-28(20-8-3-2-4-9-20)33(30,31)23-21(16-6-5-7-18(26)14-16)15-32-22(23)24(29)27-19-12-10-17(25)11-13-19/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOUFOSWKMIHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound belonging to the thiophene derivative class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C18H16F2N2O2SC_{18}H_{16}F_2N_2O_2S, and it features a thiophene ring, fluorophenyl groups, and a sulfamoyl moiety. These structural components are critical for its biological activity, influencing its interactions with various molecular targets.

PropertyValue
Molecular FormulaC18H16F2N2O2S
Molecular Weight358.39 g/mol
IUPAC Name4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Thiophene derivatives often exhibit their effects through:

  • Enzyme Inhibition : The sulfamoyl group may enhance binding affinity to target enzymes.
  • Receptor Modulation : The fluorophenyl groups can improve specificity towards certain receptors involved in various signaling pathways.

Biological Activities

Research has identified several pharmacological activities associated with 4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, likely due to its ability to inhibit key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity :
    In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of apoptosis through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism
    MCF-712.5Apoptosis induction
    A54915.0Caspase activation
  • Antimicrobial Testing :
    The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 8 µg/mL and 16 µg/mL respectively.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
  • Anti-inflammatory Studies :
    In animal models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Thiophene-2-Carboxamides

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Implications
Target Compound C₂₅H₁₉F₂N₃O₃S₂ 519.56 3-(methyl(phenyl)sulfamoyl), 4-(3-FPh), N-(4-FPh) Enhanced metabolic stability, sulfonamide-like activity
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 3-(chlorobenzylsulfonyl), N-(4-ClPh) Reduced lipophilicity due to Cl vs. F
3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-PhenylThiophene-2-Carboxamide C₁₈H₁₁F₃N₂O₄S 408.35 3-(nitro-trifluoromethylphenoxy), N-Ph Electron-withdrawing nitro group may affect reactivity
N-[2-(4-Chlorophenyl)Ethyl]-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide C₂₂H₂₂ClFN₂O₃S₂ 485.01 3-(ethoxy-phenyl sulfamoyl), N-(chlorophenethyl) Increased lipophilicity from ethoxy group
Key Observations:

Fluorine vs. Chlorine Substitution: The target compound’s fluorophenyl groups confer higher electronegativity and metabolic stability compared to chlorinated analogs (e.g., C₁₈H₁₃Cl₂NO₃S₂ ). Chlorine’s larger atomic radius may reduce binding pocket compatibility in biological targets.

Sulfamoyl Group Variations :

  • The methyl(phenyl)sulfamoyl group in the target compound introduces steric bulk, which may hinder or enhance interactions depending on the target’s active site. In contrast, the ethoxyphenyl sulfamoyl group in increases lipophilicity, possibly improving membrane permeability.

Nitro and Trifluoromethyl Modifications :

  • The nitro group in C₁₈H₁₁F₃N₂O₄S is strongly electron-withdrawing, which could stabilize negative charges in binding pockets but may also reduce metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound 519.56 ~3.8 Low (lipophilic)
C₁₈H₁₃Cl₂NO₃S₂ 426.34 ~3.2 Moderate
C₁₈H₁₁F₃N₂O₄S 408.35 ~2.5 Low (nitro group)
C₂₂H₂₂ClFN₂O₃S₂ 485.01 ~4.1 Very low
  • Bioavailability : Chlorinated and ethoxy-substituted analogs (e.g., ) exhibit lower molecular weights but variable solubility profiles, suggesting divergent ADME properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.